N-(4-butoxy-3-methoxybenzyl)acetamide
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Overview
Description
N-(4-butoxy-3-methoxybenzyl)acetamide is an organic compound that belongs to the class of benzylacetamides. This compound is characterized by the presence of a butoxy group and a methoxy group attached to a benzyl ring, which is further connected to an acetamide moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butoxy-3-methoxybenzyl)acetamide typically involves the reaction of 4-butoxy-3-methoxybenzylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-butoxy-3-methoxybenzylamine and acetic anhydride.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 50-60°C.
Procedure: The 4-butoxy-3-methoxybenzylamine is dissolved in a suitable solvent, such as dichloromethane. Acetic anhydride is then added dropwise to the solution with constant stirring. The reaction mixture is stirred for several hours until the completion of the reaction.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the process. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-butoxy-3-methoxybenzyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The benzyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 4-butoxy-3-methoxybenzaldehyde or 4-butoxy-3-methoxybenzoic acid.
Reduction: Formation of 4-butoxy-3-methoxybenzylamine.
Substitution: Formation of nitro or halogenated derivatives of the benzyl ring.
Scientific Research Applications
N-(4-butoxy-3-methoxybenzyl)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-butoxy-3-methoxybenzyl)acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-butoxybenzyl)acetamide: Lacks the methoxy group, which may affect its reactivity and properties.
N-(3-methoxybenzyl)acetamide: Lacks the butoxy group, leading to different chemical behavior.
N-(4-butoxy-3-methoxyphenyl)acetamide: Similar structure but with variations in the position of functional groups.
Uniqueness
N-(4-butoxy-3-methoxybenzyl)acetamide is unique due to the presence of both butoxy and methoxy groups on the benzyl ring, which confer specific chemical and physical properties
Properties
IUPAC Name |
N-[(4-butoxy-3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-4-5-8-18-13-7-6-12(9-14(13)17-3)10-15-11(2)16/h6-7,9H,4-5,8,10H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSLVTACMGYFLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)CNC(=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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